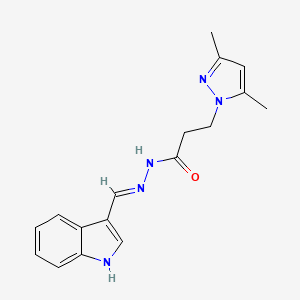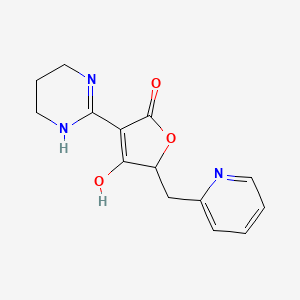
ARQ-171
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.
Scientific Research Applications
Augmented Reality in Education
ARQ-171 has been explored significantly in the context of education, where Augmented Reality (AR) technologies offer unique opportunities. The utilization of AR in educational settings enhances learning by promoting student engagement and interaction. Studies have identified different approaches to integrating AR in science learning, notably image-based AR and location-based AR. Image-based AR is found to support students' spatial ability, practical skills, and conceptual understanding, while location-based AR typically supports inquiry-based scientific activities. The integration of these two AR types could potentially open new avenues for supporting science learning. Future research is encouraged to delve deeper into the learning experience and learner characteristics involved in AR, with a focus on understanding the affective variables such as esthetic pleasure or emotional fulfillment beyond mere usability (Cheng & Tsai, 2013).
AR in Maintenance and Industrial Applications
In the realm of maintenance and industrial applications, AR has been a topic of academic research for approximately half a century. Recent advancements have brought AR technology closer to industrial implementation. A systematic literature review reveals that AR can enhance Key Performance Indicators (KPI) for industrial maintenance, though technical issues still hinder its full adoption. The review also sheds light on the current state of AR in maintenance, including its technical limitations and areas where the technology lacks maturity. Future research directions are proposed, focusing on hardware, tracking, and user-AR interaction in industrial maintenance (Palmarini et al., 2018).
AR in Medicine and Healthcare
AR's integration into medicine and healthcare signifies a groundbreaking shift. It aids in surgery planning, patient treatment, and the communication of complex medical situations to patients and their relatives. Despite the growing trend and positive impact of AR applications in medicine, the technology is still in its early stages within this field, and its widespread adoption in clinical practice is yet to be seen. Furthermore, there's a noticeable lack of clinical trials evaluating the effectiveness of AR in medicine, indicating a significant area for future research and development (Eckert et al., 2019).
AR in Dental Medicine
In dental medicine, AR and Virtual Reality (VR) technologies have shown potential, particularly in educational motor skill training, clinical testing of maxillofacial surgical protocols, and the treatment of dental phobia. The systematic review reveals a low number of studies, suggesting that more research is necessary to establish technological standards and develop approved applications for dental AR/VR devices for clinical routine (Joda et al., 2019).
AR in Business and Economics
AR is reshaping not only the scientific and medical landscapes but also the fields of Business and Economics (B&E). A systematic review of scientific studies produced on AR in B&E reveals that technological topics have dominated the research focus over behavioral ones. The increase in investigations on AR in mobile displays indicates that the field is maturing and rooting itself firmly in B&E settings. Future potential applications of AR in these fields are vast and promising, potentially influencing organizational strategies and operations (Roxo et al., 2018).
properties
Product Name |
ARQ-171 |
|---|---|
Molecular Formula |
C20H26N2O5S |
Appearance |
Solid powder |
synonyms |
ARQ171; ARQ 171; ARQ-171; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)

![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)
![3-benzyl-8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191500.png)
![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)
